Pitavastatin Magnesium
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Overview
Description
Pitavastatin magnesium is a lipid-lowering drug belonging to the statin class of medications. It is used to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease. This compound is a pharmaceutical alternative to pitavastatin calcium, containing the same active moiety but different salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pitavastatin magnesium is synthesized by blending pitavastatin or a pharmacologically acceptable salt thereof with basic magnesium compounds. The preparation involves creating an aqueous solution or dispersion with a pH of more than 8 and less than 10 . Additionally, solid dispersions of pitavastatin can be prepared using carriers like mannitol through methods such as physical mixture, melt solvent, and melting .
Industrial Production Methods
The industrial production of this compound involves the use of basic additives like magnesium compounds to stabilize the compound in an aqueous solution or dispersion. This method ensures the stability of the compound and prevents the formation of lactones, which can occur in low pH environments .
Chemical Reactions Analysis
Types of Reactions
Pitavastatin magnesium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of pitavastatin, which retain the lipid-lowering properties of the parent compound .
Scientific Research Applications
Pitavastatin magnesium has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and stability of statins.
Biology: Investigated for its effects on lipid metabolism and cardiovascular health.
Medicine: Used in the treatment of hyperlipidemia and the prevention of cardiovascular diseases
Industry: Employed in the development of nanoparticle drug carriers for enhanced delivery and efficacy.
Mechanism of Action
Pitavastatin magnesium works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate. This is a crucial step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol and higher levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
Uniqueness
Pitavastatin magnesium is unique among statins due to its minimal metabolism by the hepatic cytochrome CYP3A4 isoenzyme, resulting in a low risk of drug-drug interactions. It also has a similar or greater effect on low-density lipoprotein cholesterol compared to other statins and is not associated with glucose metabolism impairment .
References
Properties
CAS No. |
956116-90-8 |
---|---|
Molecular Formula |
C50H46F2MgN2O8 |
Molecular Weight |
865.2 g/mol |
IUPAC Name |
magnesium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Mg/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 |
InChI Key |
MPAZKXHCZWDZDY-FFNUKLMVSA-L |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Mg+2] |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Mg+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Mg+2] |
Origin of Product |
United States |
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